molecular formula C6H5Cl2NO2S B13600575 2-Chloro-6-methylpyridine-4-sulfonyl chloride CAS No. 1211527-22-8

2-Chloro-6-methylpyridine-4-sulfonyl chloride

Cat. No.: B13600575
CAS No.: 1211527-22-8
M. Wt: 226.08 g/mol
InChI Key: MXQTXQJLWCLANT-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClNO2S It is a derivative of pyridine, a basic heterocyclic organic compound

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypobromite for the conversion of amides to aminopyridines, and concentrated oleum for sulfonation reactions . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include pyridine-3-sulfonic acids and sulfonyl amides, which are valuable intermediates for the synthesis of various technical and pharmaceutical compounds .

Scientific Research Applications

2-Chloro-6-methylpyridine-4-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylpyridine-4-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity allows the compound to interact with various molecular targets and pathways, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-6-methylpyridine-4-sulfonyl chloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in the synthesis of sulfonyl derivatives and other specialized applications.

Properties

CAS No.

1211527-22-8

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

IUPAC Name

2-chloro-6-methylpyridine-4-sulfonyl chloride

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)3-6(7)9-4/h2-3H,1H3

InChI Key

MXQTXQJLWCLANT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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